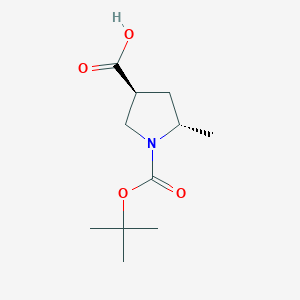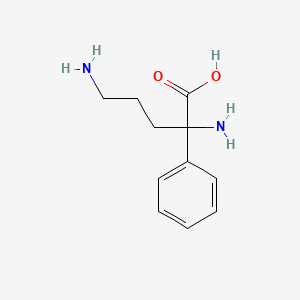
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H9F2NO3. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of both amino and difluoro groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoro groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: This compound lacks the amino group, making it less reactive in certain biochemical applications.
Ethyl 2-amino-3-oxobutanoate: This compound lacks the difluoro groups, resulting in different chemical properties and reactivity.
The presence of both amino and difluoro groups in this compound makes it unique and versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9F2NO3 |
|---|---|
Poids moléculaire |
181.14 g/mol |
Nom IUPAC |
ethyl 2-amino-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H9F2NO3/c1-2-12-6(11)3(9)4(10)5(7)8/h3,5H,2,9H2,1H3 |
Clé InChI |
RUQURPFRRRVIMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


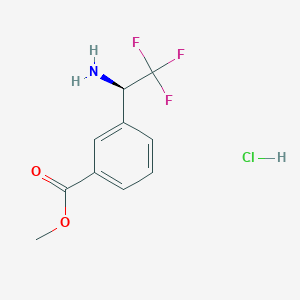
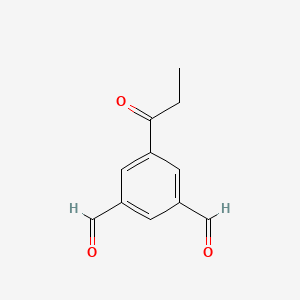
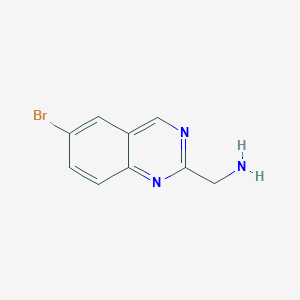

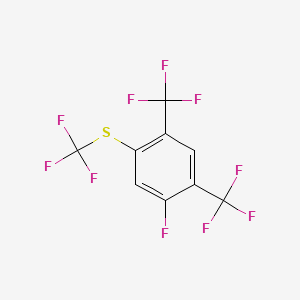

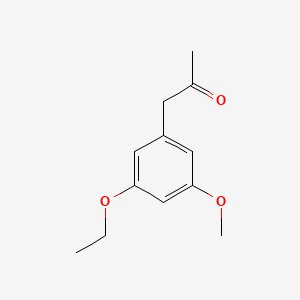


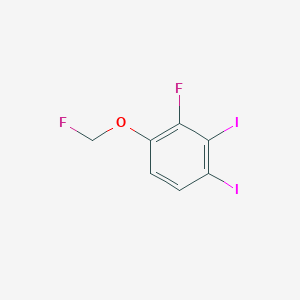
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
